

# Driselase (CAS Number 85186-71-6): An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Driselase*  
Cat. No.: *B13393941*

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## Introduction

**Driselase** is a commercially available enzyme preparation renowned for its efficacy in the degradation of complex plant and fungal cell walls.[1][2] This multi-component system, derived from the fungus *Basidiomycetes* sp., offers a synergistic blend of hydrolytic enzymes, making it an indispensable tool in various research and biotechnological applications, most notably in the generation of protoplasts for genetic manipulation, single-cell analysis, and cell culture.[3][4] This technical guide provides a comprehensive overview of **Driselase**, including its enzymatic composition, activity, and detailed protocols for its application.

## Core Composition and Enzymatic Activities

**Driselase** is a crude lytic enzyme mixture containing a spectrum of activities that work in concert to break down the primary components of plant and fungal cell walls.[4] The exact composition can vary between batches and manufacturers, but the principal enzymatic activities are consistently reported as:

- Cellulase: Degrades cellulose, the primary structural polysaccharide in plant cell walls.
- Hemicellulase (including Xylanase and Laminarinase): Breaks down hemicellulose, a diverse group of polysaccharides that cross-link cellulose microfibrils.

- Pectinase: Hydrolyzes pectin, a major component of the middle lamella that holds plant cells together.

The combined action of these enzymes ensures the efficient digestion of the cell wall, leading to the release of viable protoplasts.

## Quantitative Data on Enzymatic Activities

The following table summarizes the typical enzymatic activities found in commercially available **Driselase** preparations. It is important to note that these values can vary, and it is recommended to consult the certificate of analysis for the specific lot being used.

Enzyme Activity	Typical Specific Activity	Unit Definition
Cellulase	≥ 1.0 unit/mg	One unit will liberate 1.0 μmole of glucose from cellulose in one hour at pH 5.0 at 37°C.
Laminarinase	≥ 2.5 units/mg	One unit will liberate 1.0 μmole of glucose from laminarin in one hour at pH 5.0 at 37°C.
Xylanase	≥ 0.5 unit/mg	One unit will liberate 1.0 μmole of reducing sugar (measured as xylose) from xylan in one hour at pH 5.0 at 37°C.
Pectinase	≥ 0.3 unit/mg	One unit will liberate 1.0 μmole of galacturonic acid from polygalacturonic acid in one hour at pH 4.0 at 25°C.

## Experimental Protocols

The primary application of **Driselase** is the isolation of protoplasts. The following are detailed methodologies for protoplast isolation from plant and fungal sources.

## Protoplast Isolation from Plant Tissue (e.g., *Arabidopsis thaliana* leaves)

This protocol is adapted from established methods for isolating protoplasts from mesophyll cells.

Materials:

- Young, healthy plant leaves
- **Driselase**
- Cellulase R-10
- Macerozyme R-10
- Mannitol
- MES buffer
- KCl
- CaCl<sub>2</sub>
- Bovine Serum Albumin (BSA)
- W5 solution (154 mM NaCl, 125 mM CaCl<sub>2</sub>, 5 mM KCl, 2 mM MES, pH 5.7)
- Nylon mesh (e.g., 75 μm and 40 μm)
- Centrifuge

Enzyme Solution (10 mL):

Component	Concentration	Amount
Driselase	1.0 - 1.5% (w/v)	100 - 150 mg
Cellulase R-10	0.5 - 1.0% (w/v)	50 - 100 mg
Macerozyme R-10	0.25% (w/v)	25 mg
Mannitol	0.4 M	728 mg
MES	20 mM	39 mg
KCl	20 mM	15 mg
BSA	0.1% (w/v)	10 mg
pH	5.7	

#### Procedure:

- **Leaf Preparation:** Select young, fully expanded leaves. Finely slice the leaves into thin strips (0.5-1 mm) using a sharp razor blade.
- **Plasmolysis:** Immediately transfer the leaf strips into a petri dish containing the prepared enzyme solution. Ensure the tissue is fully submerged.
- **Digestion:** Vacuum infiltrate the leaf strips for 10-15 minutes to ensure the enzyme solution penetrates the tissue. Incubate in the dark with gentle shaking (30-50 rpm) for 3-6 hours at room temperature.
- **Protoplast Release:** Gently swirl the petri dish to release the protoplasts from the digested tissue.
- **Filtration:** Filter the protoplast suspension through a 75  $\mu$ m nylon mesh to remove undigested debris, followed by filtration through a 40  $\mu$ m nylon mesh to further purify the protoplasts.
- **Washing:** Transfer the filtered protoplast suspension to a centrifuge tube. Gently overlay the suspension with an equal volume of W5 solution.

- Centrifugation: Centrifuge at 100 x g for 5-7 minutes. The viable protoplasts will form a band at the interface.
- Collection: Carefully collect the protoplast band using a Pasteur pipette.
- Final Wash: Resuspend the protoplasts in W5 solution and centrifuge again at 100 x g for 5 minutes.
- Resuspension: Discard the supernatant and resuspend the protoplast pellet in a suitable medium for downstream applications.

## Protoplast Isolation from Fungal Mycelia (e.g., *Fusarium verticillioides*)

This protocol is effective for isolating protoplasts from germinated conidia or young mycelia.<sup>[4]</sup>

Materials:

- Fungal mycelia or germinated conidia
- **Driselase**
- Lysing Enzymes from *Trichoderma harzianum* (optional, but can improve efficiency)
- Osmotic stabilizer (e.g., 1 M KCl or 1.2 M MgSO<sub>4</sub>)
- Phosphate buffer (e.g., 0.1 M, pH 5.8)
- Nylon mesh (e.g., 40 μm)
- Centrifuge

Enzyme Solution (10 mL):

Component	Concentration	Amount
Driselase	12.5 mg/mL	125 mg
Lysing Enzymes	10 mg/mL (optional)	100 mg
Osmotic Stabilizer	1 M KCl	745 mg
Buffer	As required to dissolve	

### Procedure:

- **Mycelia Collection:** Harvest young, actively growing mycelia from liquid or solid culture.
- **Enzyme Digestion:** Resuspend the mycelia in the prepared enzyme solution in a centrifuge tube.
- **Incubation:** Incubate at 30°C with gentle shaking (80-100 rpm) for 2-4 hours. Monitor the release of protoplasts periodically using a microscope.
- **Filtration:** Filter the suspension through a 40 µm nylon mesh to remove mycelial debris.
- **Washing:** Transfer the filtrate to a clean centrifuge tube and pellet the protoplasts by centrifugation at 500-800 x g for 5-10 minutes.
- **Purification:** Gently resuspend the protoplast pellet in the osmotic stabilizer solution and centrifuge again. Repeat this washing step twice.
- **Resuspension:** After the final wash, resuspend the protoplast pellet in a suitable regeneration medium or buffer for further experiments.

## Mandatory Visualizations

### Experimental Workflow for Plant Protoplast Isolation



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Caption: Workflow for isolating protoplasts from plant tissue using **Driselase**.

## Experimental Workflow for Fungal Protoplast Isolation

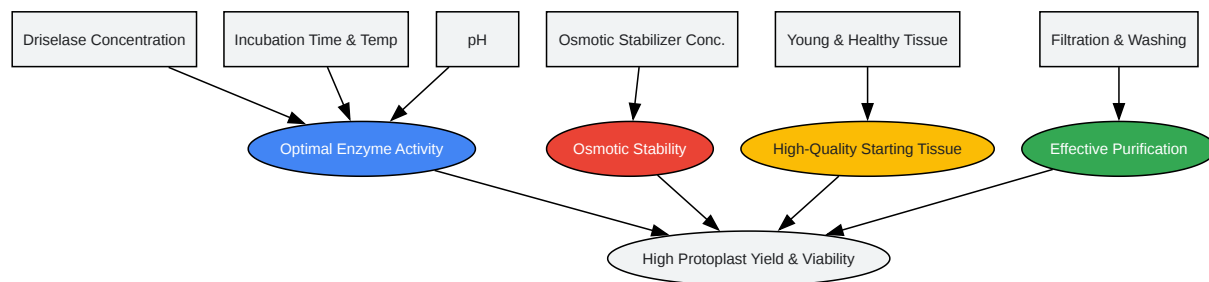


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Caption: Workflow for isolating protoplasts from fungal mycelia using **Driselase**.

## Logical Relationships in Protoplast Isolation

The successful isolation of protoplasts is dependent on the interplay of several key factors. The following diagram illustrates the logical relationships between these factors.



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Caption: Key factors influencing the success of protoplast isolation.

## Conclusion

**Driselase**, with its potent mix of cell wall degrading enzymes, is a valuable and versatile tool for researchers in plant biology, mycology, and biotechnology. By understanding its enzymatic

properties and optimizing isolation protocols, scientists can efficiently generate high yields of viable protoplasts for a wide range of downstream applications, from fundamental research into cellular processes to the development of genetically modified organisms. The methodologies and data presented in this guide serve as a comprehensive resource for the effective utilization of **Driselase** in the laboratory.

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